molecular formula C14H13NO6 B8362582 Diallyl 2-nitrobenzene-1,4-dicarboxylate

Diallyl 2-nitrobenzene-1,4-dicarboxylate

Cat. No.: B8362582
M. Wt: 291.26 g/mol
InChI Key: YVJZUBZTVXPNQI-UHFFFAOYSA-N
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Description

Diallyl 2-nitrobenzene-1,4-dicarboxylate (CAS No. 5292-45-5) is an aromatic dicarboxylate ester featuring a nitro group at the 2-position of the benzene ring and two allyl ester groups at the 1,4-positions. Its molecular formula is C₁₄H₁₃NO₆, with a molar mass of 291.26 g/mol.

Properties

Molecular Formula

C14H13NO6

Molecular Weight

291.26 g/mol

IUPAC Name

bis(prop-2-enyl) 2-nitrobenzene-1,4-dicarboxylate

InChI

InChI=1S/C14H13NO6/c1-3-7-20-13(16)10-5-6-11(12(9-10)15(18)19)14(17)21-8-4-2/h3-6,9H,1-2,7-8H2

InChI Key

YVJZUBZTVXPNQI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC=C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzene-1,4-Dicarboxylate Esters

Dimethyl 2-Nitrobenzene-1,4-Dicarboxylate (CAS 5292-45-5)
  • Structure : Benzene-1,4-dicarboxylate with methyl esters and a nitro group at the 2-position.
  • Molecular Formula: C₁₀H₉NO₆.
  • Key Differences: Ester Groups: Methyl (smaller, less reactive) vs. allyl (bulkier, polymerizable).
Diallyl Terephthalate (CAS 131-17-9)
  • Structure : Benzene-1,4-dicarboxylate with allyl esters; lacks the nitro group.
  • Molecular Formula : C₁₄H₁₄O₄.
  • Key Differences :
    • Substituent : Absence of nitro group reduces electron-withdrawing effects, altering reactivity and electronic properties.
    • Applications : Used in resins and polymers; the nitro-free structure may enhance thermal stability but reduce catalytic or electronic functionality .
2-Aminobenzene-1,4-Dicarboxylic Acid
  • Structure: Benzene-1,4-dicarboxylic acid with an amino group at the 2-position.
  • Key Differences: Functional Groups: Amino (electron-donating) vs. nitro (electron-withdrawing). Applications: Amino derivatives are used in coordination chemistry for MOFs; nitro derivatives may offer distinct redox or optical properties .

Cyclohexane-Based Analogues

Diallyl Cyclohexane-1,4-Dicarboxylate (CAS 20306-22-3)
  • Structure : Cyclohexane-1,4-dicarboxylate with allyl esters.
  • Molecular Formula : C₁₄H₂₀O₄.
  • Key Differences :
    • Core Structure : Saturated cyclohexane ring vs. aromatic benzene.
    • Properties : Lower polarity, higher conformational flexibility, and reduced thermal stability compared to aromatic analogs .
Di(C9-11-Alkyl) Cyclohexane-1,4-Dicarboxylate
  • Structure : Cyclohexane-1,4-dicarboxylate with long-chain alkyl esters.
  • Key Differences :
    • Ester Groups : Long alkyl chains enhance hydrophobicity and plasticizing properties, unlike the reactive allyl groups in the nitrobenzene derivative .

Coordination Polymer Ligands

2-Nitrobenzene-1,4-Dicarboxylate (NBD) in MOFs
  • Applications: Used in Zn-based MOFs (e.g., MOF-123 and MOF-246), which exhibit reversible structural phase transitions upon heating. The nitro group stabilizes interpenetrated frameworks, unlike non-nitro analogs .
Cubane-1,4-Dicarboxylate in MOFs
  • Structure : Alicyclic cubane-based dicarboxylate.
  • Key Differences :
    • Rigidity : Cubane core provides geometric constraints, unlike the planar benzene ring.
    • Applications : Used in isoreticular MOFs with distinct pore geometries and gas adsorption properties .

Comparative Data Table

Compound Name Core Structure Substituent Ester Groups Molar Mass (g/mol) Key Applications/Properties
Diallyl 2-nitrobenzene-1,4-dicarboxylate Benzene 2-NO₂ Allyl 291.26 Polymer precursors, reactive intermediates
Dimethyl 2-nitrobenzene-1,4-dicarboxylate Benzene 2-NO₂ Methyl 239.18 Synthetic intermediate
Diallyl terephthalate Benzene None Allyl 246.26 Resins, crosslinking agents
Diallyl cyclohexane-1,4-dicarboxylate Cyclohexane None Allyl 252.31 Flexible polymers, plasticizers
2-Nitrobenzene-1,4-dicarboxylate (NBD) Benzene 2-NO₂ None (acid) 211.12 MOFs with thermal-responsive properties

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